2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Overview
Description
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl. It is a solid substance with a molecular weight of 167.65 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and a fluorinated ethyl halide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF), is used.
Catalysts: A base, such as potassium carbonate, is often used to facilitate the reaction.
Procedure: The cyclopentylamine is reacted with the fluorinated ethyl halide in the presence of the base and solvent. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques, such as high-performance liquid chromatography (HPLC). The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-2-chloroethan-1-amine hydrochloride
- 2-Cyclopentyl-2-bromoethan-1-amine hydrochloride
- 2-Cyclopentyl-2-iodoethan-1-amine hydrochloride
Uniqueness
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
2-cyclopentyl-2-fluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGJSNVKLXLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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